Cas no 2228571-08-0 (1,7-diazabicyclo4.3.1decane dihydrochloride)

1,7-Diazabicyclo[4.3.1]decane dihydrochloride is a bicyclic diamine compound with a rigid molecular structure, offering utility as a versatile building block in organic synthesis and pharmaceutical research. Its dual amine functionality and bicyclic framework make it valuable for constructing complex heterocycles or serving as a ligand in catalytic applications. The dihydrochloride salt form enhances solubility in aqueous and polar solvents, facilitating handling in synthetic workflows. The compound's stability and well-defined reactivity profile are advantageous for medicinal chemistry, particularly in the development of bioactive molecules. Its structural features also support studies in supramolecular chemistry and material science.
1,7-diazabicyclo4.3.1decane dihydrochloride structure
2228571-08-0 structure
商品名:1,7-diazabicyclo4.3.1decane dihydrochloride
CAS番号:2228571-08-0
MF:C8H18Cl2N2
メガワット:213.147920131683
CID:5411760
PubChem ID:137964541

1,7-diazabicyclo4.3.1decane dihydrochloride 化学的及び物理的性質

名前と識別子

    • 1,7-diazabicyclo[4.3.1]decane dihydrochloride
    • 1,7-diazabicyclo[4.3.1]decane;dihydrochloride
    • starbld0010480
    • EN300-1724077
    • 2228571-08-0
    • Z3268388583
    • 1,7-diazabicyclo4.3.1decane dihydrochloride
    • インチ: 1S/C8H16N2.2ClH/c1-2-5-10-6-4-9-8(3-1)7-10;;/h8-9H,1-7H2;2*1H
    • InChIKey: IPNGLGKLKZXRTM-UHFFFAOYSA-N
    • ほほえんだ: Cl.Cl.N12CCNC(CCCC1)C2

計算された属性

  • せいみつぶんしりょう: 212.0847040g/mol
  • どういたいしつりょう: 212.0847040g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 0
  • 複雑さ: 114
  • 共有結合ユニット数: 3
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 15.3Ų

1,7-diazabicyclo4.3.1decane dihydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1724077-2.5g
1,7-diazabicyclo[4.3.1]decane dihydrochloride
2228571-08-0 95%
2.5g
$2043.0 2023-09-20
Enamine
EN300-1724077-10.0g
1,7-diazabicyclo[4.3.1]decane dihydrochloride
2228571-08-0 95%
10.0g
$4483.0 2023-07-07
Aaron
AR01FKJI-250mg
1,7-diazabicyclo[4.3.1]decane dihydrochloride
2228571-08-0 95%
250mg
$735.00 2025-02-11
Enamine
EN300-1724077-1g
1,7-diazabicyclo[4.3.1]decane dihydrochloride
2228571-08-0 95%
1g
$1043.0 2023-09-20
A2B Chem LLC
AY04978-50mg
1,7-diazabicyclo[4.3.1]decane dihydrochloride
2228571-08-0 95%
50mg
$291.00 2024-04-20
Aaron
AR01FKJI-500mg
1,7-diazabicyclo[4.3.1]decane dihydrochloride
2228571-08-0 95%
500mg
$1143.00 2025-02-11
Aaron
AR01FKJI-100mg
1,7-diazabicyclo[4.3.1]decane dihydrochloride
2228571-08-0 95%
100mg
$523.00 2025-02-11
A2B Chem LLC
AY04978-100mg
1,7-diazabicyclo[4.3.1]decane dihydrochloride
2228571-08-0 95%
100mg
$417.00 2024-04-20
A2B Chem LLC
AY04978-250mg
1,7-diazabicyclo[4.3.1]decane dihydrochloride
2228571-08-0 95%
250mg
$579.00 2024-04-20
A2B Chem LLC
AY04978-1g
1,7-diazabicyclo[4.3.1]decane dihydrochloride
2228571-08-0 95%
1g
$1133.00 2024-04-20

1,7-diazabicyclo4.3.1decane dihydrochloride 関連文献

1,7-diazabicyclo4.3.1decane dihydrochlorideに関する追加情報

Introduction to 1,7-diazabicyclo[4.3.1]decane dihydrochloride (CAS No: 2228571-08-0)

1,7-diazabicyclo[4.3.1]decane dihydrochloride, identified by the Chemical Abstracts Service Number (CAS No) 2228571-08-0, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This bicyclic amine derivative has garnered attention due to its unique structural framework and potential biological activities, making it a subject of extensive investigation in drug discovery and development.

The molecular structure of 1,7-diazabicyclo[4.3.1]decane dihydrochloride consists of a bicyclic system with two nitrogen atoms incorporated into a decane ring. This configuration imparts distinct steric and electronic properties to the molecule, which are crucial for its interaction with biological targets. The presence of two amino groups further enhances its reactivity, enabling diverse chemical modifications and functionalizations that are essential for designing novel therapeutic agents.

In recent years, the pharmaceutical industry has shown increasing interest in heterocyclic compounds due to their broad spectrum of biological activities and favorable pharmacokinetic profiles. Among these, bicyclic amines have emerged as particularly promising scaffolds for developing drugs targeting various diseases, including cancer, inflammation, and neurological disorders. The structural motif of 1,7-diazabicyclo[4.3.1]decane dihydrochloride aligns well with this trend, as it combines the advantages of a rigid bicyclic core with the versatility of multiple reactive sites.

One of the most compelling aspects of 1,7-diazabicyclo[4.3.1]decane dihydrochloride is its potential as a kinase inhibitor. Kinases are enzymes that play a pivotal role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer. By inhibiting specific kinases, compounds like 1,7-diazabicyclo[4.3.1]decane dihydrochloride can modulate these pathways and restore normal cellular function. Recent studies have demonstrated that derivatives of this compound exhibit potent activity against various kinases, including EGFR (epidermal growth factor receptor) and JAK2 (Janus kinase 2), which are frequently overexpressed in cancer cells.

Moreover, the unique structural features of 1,7-diazabicyclo[4.3.1]decane dihydrochloride contribute to its ability to interact with biological targets in a highly specific manner. The rigid bicyclic framework restricts conformational flexibility, ensuring that the molecule adopts a specific orientation when binding to its target protein. This specificity is critical for minimizing off-target effects and improving therapeutic efficacy. Additionally, the presence of multiple hydrogen bond donors and acceptors enhances binding affinity and stability within the active site of the target enzyme.

Recent advances in computational chemistry have further facilitated the design and optimization of compounds like 1,7-diazabicyclo[4.3.1]decane dihydrochloride. Molecular docking simulations and virtual screening techniques have enabled researchers to predict binding modes and optimize pharmacokinetic properties before conducting expensive wet-lab experiments. These computational methods have been instrumental in identifying lead compounds with high potential for further development into clinical candidates.

The synthesis of 1,7-diazabicyclo[4.3.1]decane dihydrochloride presents both challenges and opportunities for chemists engaged in drug discovery. The construction of the bicyclic framework requires careful selection of starting materials and reaction conditions to ensure high yield and purity. However, recent innovations in synthetic methodology have made it possible to access complex heterocyclic structures more efficiently than ever before. For instance, transition-metal-catalyzed reactions and asymmetric synthesis techniques have been employed to introduce specific stereochemistry into the molecule, which is essential for achieving optimal biological activity.

In addition to its potential as a kinase inhibitor, 1,7-diazabicyclo[4.3.1]decane dihydrochloride has shown promise in other therapeutic areas as well. Preclinical studies have indicated that this compound may possess anti-inflammatory properties by modulating cytokine production and immune cell function. Furthermore, its ability to cross the blood-brain barrier suggests that it could be developed into treatments for neurological disorders such as Alzheimer's disease and Parkinson's disease.

The development of novel drug candidates is an iterative process that involves extensive characterization at multiple stages—from initial discovery to clinical trials—and CAS No: 2228571-08-0 serves as a key identifier throughout this journey ensuring reproducibility consistency across different research groups worldwide contributing significantly towards advancing scientific understanding

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